![molecular formula C14H23NO3 B13839701 ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a complex organic compound with the molecular formula C14H22O4. It is a carboxylate ester and is known for its application as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
One method to synthesize ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves the reaction of 5-bromopentan-3-ol with 2-hydroxybutanoic acid ethyl ester. The reaction is carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is then neutralized with excess sodium carbonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar synthetic routes as described above, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
Ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate, particularly in antiviral research.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of viral proteases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action for ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the main protease of the COVID-19 virus through molecular docking studies. The compound forms hydrogen bonds, pi-alkyl interactions, and other non-covalent interactions with the protease, thereby inhibiting its activity .
類似化合物との比較
Ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with similar compounds such as:
Methyl 5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(tert-butyl)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate: Contains a tert-butyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific ester group and the bicyclic structure, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-4-10(5-2)18-12-8-9(14(16)17-6-3)7-11-13(12)15-11/h8,10-13,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPKUHYXGQYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

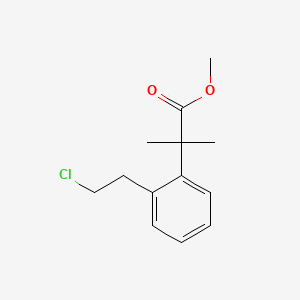
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
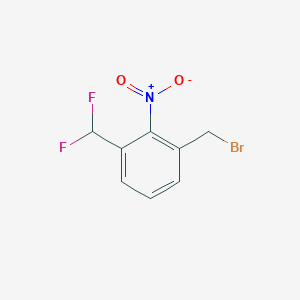
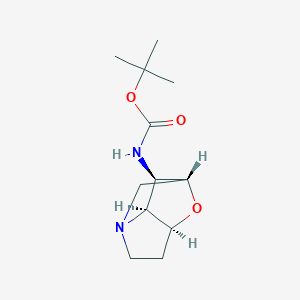
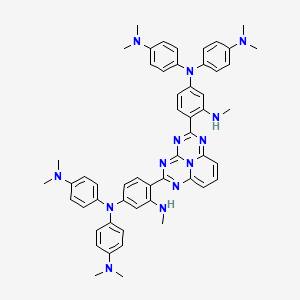
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
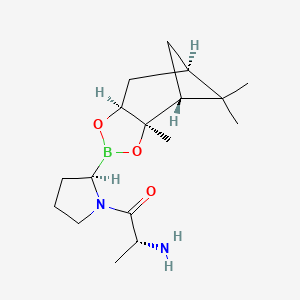

![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
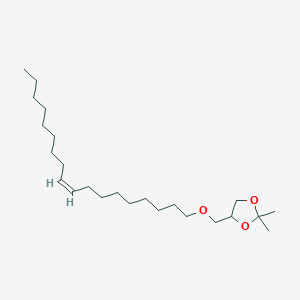
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
